molecular formula C18H16ClNO4 B6480106 7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 923140-08-3

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B6480106
CAS No.: 923140-08-3
M. Wt: 345.8 g/mol
InChI Key: DBGHVESIRKDQEB-UHFFFAOYSA-N
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Description

7-Chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound featuring a 2-benzopyran core substituted with a chlorine atom at position 7 and an N-(2-ethoxyphenyl)carboxamide group at position 3. The compound’s molecular formula is tentatively assigned as C₁₈H₁₅ClNO₄ (molecular weight ≈ 344.78 g/mol), derived from structural comparisons with analogs .

Properties

IUPAC Name

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-2-23-15-6-4-3-5-14(15)20-17(21)16-9-11-7-8-12(19)10-13(11)18(22)24-16/h3-8,10,16H,2,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGHVESIRKDQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, with the CAS number 923140-08-3, is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18_{18}H16_{16}ClNO4_{4}
  • Molecular Weight : 345.8 g/mol
  • Structure : The compound features a benzopyran core structure that is known for various biological activities, including anti-inflammatory and antioxidant effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key areas of focus include:

1. Antioxidant Activity

Benzopyran derivatives are recognized for their antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.

2. Anti-inflammatory Effects

Research has shown that benzopyran derivatives may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models.

3. Antihypertensive Properties

Some studies suggest that compounds related to benzopyrans exhibit antihypertensive effects by influencing vascular smooth muscle contraction and promoting vasodilation.

The mechanisms through which this compound exerts its biological effects may involve:

  • Modulation of Enzymatic Activity : Inhibition of key enzymes involved in inflammatory pathways.
  • Scavenging Free Radicals : Direct interaction with reactive oxygen species (ROS).

Case Studies and Research Findings

StudyFocusFindings
Antioxidant and Anti-inflammatory ActivityDemonstrated significant inhibition of the pro-inflammatory enzyme 5-lipoxygenase with IC50_{50} values in the sub-micromolar range.
Synthesis and Biological EvaluationInvestigated the synthesis of related chromanones showing antibacterial and antifungal properties, suggesting a broad spectrum of biological activity for derivatives like 7-chloro-N-(2-ethoxyphenyl)-1-oxo...
Pharmacological PotentialHighlighted the potential for multifunctional applications due to the compound's structural features facilitating interactions with multiple biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares 7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide with two closely related compounds from recent literature:

Property Target Compound N-(4-Ethoxyphenyl) Analog N-(2,6-Dimethylphenyl) Analog
Molecular Formula C₁₈H₁₅ClNO₄ (inferred) C₁₈H₁₇NO₄ C₁₈H₁₇NO₃
Molecular Weight ~344.78 g/mol 311.34 g/mol 295.34 g/mol
Substituents 7-Cl, 2-ethoxy-phenyl 4-ethoxy-phenyl 2,6-dimethylphenyl
logP ~3.4 (predicted) 3.1566 3.163
Hydrogen Bond Acceptors 6 (inferred) 6 5
Polar Surface Area ~50 Ų (estimated) 51.277 Ų 42.758 Ų
Stereo Chemistry Likely racemic (assumed) Racemic mixture Racemic mixture

Key Observations:

Lipophilicity Trends : The chlorine atom in the target compound increases its logP compared to the ethoxy- and methyl-substituted analogs, aligning with halogen-enhanced lipophilicity .

Key Findings and Implications

  • Structural Influence on Solubility : The higher logSw (water solubility) of the dimethylphenyl analog (-3.3889) compared to the ethoxyphenyl analog (-3.5845) suggests that bulky alkyl groups marginally improve aqueous solubility despite similar logP values . The chlorine in the target compound may reduce solubility further, necessitating formulation optimization.
  • Bioactivity Predictions : The polar surface area (~50 Ų) and hydrogen-bonding profile of the target compound align with analogs showing moderate membrane permeability, a critical factor for drug-likeness .

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